![molecular formula C17H17BrN2O B2889783 1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950353-63-6](/img/structure/B2889783.png)
1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a bromophenyl group, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the bromophenyl intermediate: This can be achieved through electrophilic aromatic substitution, where bromine is introduced to a phenyl ring.
Coupling with a benzodiazepine precursor: The bromophenyl intermediate is then coupled with a benzodiazepine precursor under specific conditions, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: It may be used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It likely binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the bromophenyl group, which can influence its pharmacokinetics and pharmacodynamics, potentially offering different therapeutic benefits compared to other benzodiazepines .
Biological Activity
1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Its unique structure, characterized by a fused bicyclic system and specific substituents, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18BrN2O, with a molar mass of approximately 345.24 g/mol. The compound features a bromophenyl group and a methyl group that contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C17H18BrN2O |
Molar Mass | 345.24 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Anxiolytic Effects : Similar to other benzodiazepines, this compound may possess anxiolytic properties by modulating GABA_A receptors in the central nervous system.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects through GABAergic mechanisms.
- Sedative Effects : The compound may also demonstrate sedative properties, contributing to its potential use in treating sleep disorders.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It likely enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor.
Case Studies and Research Findings
Several studies have investigated the biological activities of related benzodiazepines and their implications for therapeutic use:
- Study on GABA_A Modulation : A study published in Pharmacology Biochemistry and Behavior indicated that compounds with similar structures exhibit significant binding affinity to GABA_A receptors, leading to enhanced anxiolytic effects (PMC3315628) .
- Comparative Analysis : A comparative analysis of benzodiazepine derivatives showed that structural modifications can significantly alter pharmacological profiles. For instance, the introduction of a bromine atom in the phenyl ring was associated with increased potency in receptor binding assays.
Structural Analogues
The biological activity of this compound can be better understood by comparing it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methyl-2,3-dihydro-1H-benzodiazepin-2-one | Lacks bromine substitution | Simpler structure; less potent |
Clonazepam | Contains a nitro group | Established anxiolytic and anticonvulsant effects |
7-Amino-1-methylbenzodiazepin | Contains an amino group at position 7 | Different receptor binding properties |
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-12-10-17(21)20(11-13-6-8-14(18)9-7-13)16-5-3-2-4-15(16)19-12/h2-9,12,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGXBRVFPRDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.